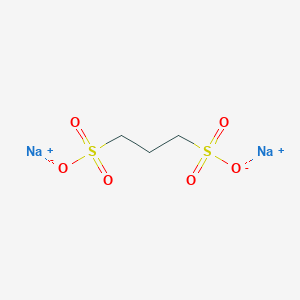

Eprodisate (disodium)

Description

BenchChem offers high-quality Eprodisate (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eprodisate (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H6Na2O6S2 |

|---|---|

Molecular Weight |

248.2 g/mol |

IUPAC Name |

disodium;propane-1,3-disulfonate |

InChI |

InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |

InChI Key |

DKGJFKPIUSHDIT-UHFFFAOYSA-L |

Canonical SMILES |

C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Eprodisate Disodium: A Deep Dive into its Mechanism of Action in AA Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary (AA) amyloidosis is a severe complication arising from chronic inflammatory conditions, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[1][2][3][4] This deposition frequently impairs kidney function, leading to progressive renal disease.[5][6][7] Eprodisate disodium (Kiacta®), a first-in-class therapeutic agent, offers a targeted approach to mitigating the progression of renal disease in patients with AA amyloidosis.[5][6][7] This document provides a comprehensive technical overview of the mechanism of action of eprodisate disodium, supported by clinical trial data and detailed experimental insights.

Core Mechanism of Action: Inhibition of Amyloid Fibril Formation

Eprodisate is a low molecular weight, sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[1][8] Its structure is similar to heparan sulfate, a key GAG that is consistently found associated with amyloid deposits.[1][8] The fundamental mechanism of action of eprodisate lies in its ability to competitively bind to the GAG-binding sites on the SAA protein.[1][2][3][9] This competitive inhibition disrupts the crucial interaction between SAA and endogenous GAGs, which is a critical step in the polymerization of SAA fragments into insoluble amyloid fibrils and their subsequent deposition in tissues.[1][5][6][7][8] By preventing this interaction, eprodisate effectively inhibits the formation of new amyloid deposits.[1]

Quantitative Efficacy Data from Clinical Trials

A pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of eprodisate in 183 patients with AA amyloidosis and renal involvement over 24 months.[5][6][7] The primary composite endpoint was an assessment of renal function or death.[5][6][7]

| Endpoint | Eprodisate (n=89) | Placebo (n=94) | P-value | Hazard Ratio (95% CI) |

| Primary Composite Endpoint | ||||

| Worsened Disease | 27% (24 patients) | 40% (38 patients) | 0.06 | 0.58 (0.37 to 0.93)[5][6][7] |

| Secondary Renal Endpoints | ||||

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m²/year) | 10.9 | 15.6 | 0.02 | N/A |

| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.20 | 0.54 (0.22 to 1.37)[10] |

| Mortality | ||||

| Risk of Death | 5 patients | 5 patients | 0.94 | 0.95 (0.27 to 3.29)[10] |

| Worsened disease was defined as a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[5][6][7] |

Experimental Protocols

While specific, detailed protocols from the seminal preclinical studies are not publicly available in their entirety, the methodologies can be inferred from published literature.

In Vitro Glycosaminoglycan (GAG) Binding Assay

Objective: To determine the ability of eprodisate to compete with GAGs for binding to SAA.

Methodology:

-

Immobilization of SAA: Recombinant human SAA is coated onto the wells of a microtiter plate.

-

Competitive Binding: A fixed concentration of biotinylated heparan sulfate is mixed with varying concentrations of eprodisate.

-

Incubation: The mixture is added to the SAA-coated wells and incubated to allow for competitive binding.

-

Detection: The amount of bound biotinylated heparan sulfate is quantified using a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

Analysis: A decrease in the colorimetric signal with increasing concentrations of eprodisate indicates competitive binding.

In Vitro Fibril Formation Assay

Objective: To assess the inhibitory effect of eprodisate on SAA fibril formation.

Methodology:

-

SAA Preparation: A solution of SAA is prepared under conditions known to promote fibrillogenesis (e.g., acidic pH, presence of a GAG seed).

-

Incubation with Eprodisate: The SAA solution is incubated with and without varying concentrations of eprodisate.

-

Monitoring Fibril Formation: Fibril formation is monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Analysis: The lag time and the rate of fibril formation are calculated from the fluorescence curves. An increase in the lag time and a decrease in the rate of fibril formation in the presence of eprodisate indicate inhibition.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in healthy volunteers have shown that eprodisate has good oral bioavailability and is not protein-bound.[1] The maximum plasma concentration is typically reached within 15-60 minutes after oral administration, with a plasma half-life of approximately 10-20 hours.[1] Eprodisate is primarily excreted by the kidneys.[8]

The pharmacodynamic effect of eprodisate is directly related to its mechanism of action. By inhibiting new amyloid fibril formation, it is expected to slow the rate of amyloid deposition in tissues, thereby preserving organ function.[1][5] It is important to note that eprodisate does not affect the concentration of circulating SAA.[5]

Conclusion

Eprodisate disodium represents a targeted therapeutic strategy for AA amyloidosis that addresses the fundamental process of amyloid fibril formation. By acting as a GAG mimetic, it competitively inhibits the interaction between SAA and GAGs, a critical step in amyloidogenesis. Clinical trial data has demonstrated its efficacy in slowing the progression of renal disease in patients with AA amyloidosis. The in-depth understanding of its mechanism of action, supported by experimental evidence, provides a strong rationale for its use in this patient population. Further research may explore the potential of eprodisate in other forms of amyloidosis where GAGs play a pathogenic role.

References

- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ovid.com [ovid.com]

- 6. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: Eprodisate for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]

Eprodisate Disodium: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate disodium, known chemically as disodium 1,3-propanedisulfonate, is an investigational drug candidate with potential applications in the treatment of amyloid A (AA) amyloidosis. This technical guide provides an in-depth overview of its chemical structure and a detailed examination of its synthesis, with a focus on a modern and efficient synthetic route. The information presented is intended to support research and development efforts in the pharmaceutical and medicinal chemistry fields.

Eprodisate is a small molecule designed to mimic the structure of heparan sulfate, a glycosaminoglycan that has been implicated in the pathogenesis of AA amyloidosis. By competitively binding to serum amyloid A (SAA) protein, eprodisate inhibits the aggregation of amyloid fibrils, thereby preventing their deposition in various organs, particularly the kidneys.

Chemical Structure and Properties

Eprodisate disodium is the sodium salt of 1,3-propanedisulfonic acid. Its chemical structure is characterized by a three-carbon chain with sulfonate groups at the 1 and 3 positions.

| Identifier | Value |

| IUPAC Name | disodium;propane-1,3-disulfonate |

| Molecular Formula | C₃H₆Na₂O₆S₂ |

| Molecular Weight | 248.19 g/mol |

| CAS Number | 36589-58-9 |

| Appearance | White coarse powder |

| Solubility | Partially soluble in cold water, soluble in hot water. |

Caption: Chemical structure of Eprodisate Disodium.

Synthesis of Eprodisate Disodium

The synthesis of eprodisate disodium has evolved from earlier methods that were associated with low yields and the use of hazardous materials. The contemporary and preferred method involves the ring-opening of 1,3-propane sultone with a sulfite nucleophile, specifically sodium sulfite. This approach is lauded for its efficiency, higher purity profile, and suitability for large-scale pharmaceutical production.[1]

Synthetic Pathway: Ring-Opening of 1,3-Propane Sultone

The reaction proceeds via a nucleophilic attack of the sulfite anion on the carbon atom of the sultone ring, leading to the formation of the disulfonate salt.

Caption: Synthesis of Eprodisate Disodium from 1,3-Propane Sultone.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of eprodisate disodium.

Materials:

-

1,3-Propane sultone

-

Sodium sulfite

-

Methanol

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction vessel, a suspension of a disulfone compound (0.62 g, 2.23 mmol) in methanol (15 mL) is prepared.

-

Addition of Sodium Methoxide: A 0.5 M solution of sodium methoxide in methanol (8.9 mL, 4.58 mmol) is slowly added to the suspension.

-

Reaction: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: After the reaction is complete, the resulting homogeneous solution is concentrated under reduced pressure to yield a solid. This solid is then suspended in ethanol (20 mL) and stirred for 1 hour at room temperature.

-

Isolation and Washing: The solid product is isolated by filtration. The filter cake is washed sequentially with ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

-

Purification: The resulting solid is dissolved in a minimal amount of water (2 mL) and purified by passing it through a C8 reversed-phase silica gel pad, using water as the eluent.

-

Final Product: The eluate containing the purified disodium 1,3-propanedisulfonate is collected and lyophilized to afford the final product as a white solid.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 85% | ChemicalBook |

| Purity (Commercial) | >98.00% | GlpBio |

| Purity (Commercial) | 99% (dry wt.) | Fisher Scientific |

| Purity (Commercial) | 97% | CymitQuimica |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a viable synthesis protocol for eprodisate disodium. The described synthetic method, utilizing the ring-opening of 1,3-propane sultone, represents an efficient and scalable approach for the production of this promising drug candidate. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for amyloid-related diseases. Further research and optimization of the synthesis and purification processes may lead to even higher yields and purity, facilitating the advancement of eprodisate disodium through the drug development pipeline.

References

Eprodisate and the Inhibition of Amyloid Fibril Formation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule developed as a therapeutic agent for Amyloid A (AA) amyloidosis. This technical guide provides a comprehensive overview of the early-stage research on eprodisate, focusing on its mechanism of action as an inhibitor of amyloid fibril formation. While extensive clinical trial data exists, this document specifically addresses the foundational preclinical research that elucidated its therapeutic rationale.

Core Mechanism of Action: Competitive Inhibition of SAA-Glycosaminoglycan Interaction

Early research established that the formation and deposition of amyloid fibrils in AA amyloidosis are critically dependent on the interaction between the amyloidogenic precursor protein, Serum Amyloid A (SAA), and endogenous glycosaminoglycans (GAGs), such as heparan sulfate. Eprodisate was designed as a structural mimic of these GAGs.[1][2][3]

The core of eprodisate's mechanism of action lies in its ability to act as a competitive inhibitor.[1][2][3] By binding to the GAG-binding sites on SAA, eprodisate effectively blocks the interaction between SAA and endogenous GAGs. This disruption is crucial as the SAA-GAG interaction is a key step in the pathological cascade leading to the misfolding of SAA and its subsequent polymerization into insoluble amyloid fibrils.

Preclinical Evidence of Amyloid Fibril Inhibition

In Vivo Animal Models

Preclinical efficacy of eprodisate was established in mouse models of AA amyloidosis.[4][5] These models typically involve the induction of a chronic inflammatory state to stimulate the overexpression of SAA, leading to the development of systemic amyloid deposits, particularly in the spleen and liver. Histological analysis of tissues from these animal models revealed a decrease in amyloid deposition in eprodisate-treated animals compared to control groups.

Quantitative Data from Preclinical and Clinical Studies

Despite extensive searching of the scientific literature and public records, specific quantitative data from the early in vitro preclinical studies that would definitively characterize the binding affinity and inhibitory potency of eprodisate (e.g., Kd, IC50) could not be located. The available information primarily consists of qualitative descriptions of its mechanism and results from later-stage clinical trials.

The most comprehensive quantitative data for eprodisate comes from a multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial in patients with AA amyloidosis and renal involvement.[5][6]

| Clinical Trial Parameter | Eprodisate Group | Placebo Group | P-value |

| Number of Patients | 89 | 94 | N/A |

| Worsening of Disease at 24 months | 27% | 40% | 0.06 |

| Hazard Ratio for Worsening Disease | 0.58 (95% CI: 0.37 to 0.93) | N/A | 0.02 |

| Mean Rate of Decline in Creatinine Clearance (ml/min/1.73m²) | 10.9 | 15.6 | 0.02 |

Key Experimental Methodologies

Detailed protocols for the specific preclinical experiments conducted by the developing company, Neurochem Inc., are not publicly available. However, based on standard methodologies in amyloid research, the following experimental workflows would have been central to the early-stage evaluation of eprodisate.

In Vitro Amyloid Fibril Formation Assay (Thioflavin T Assay)

This assay is a standard method to monitor the kinetics of amyloid fibril formation in real-time.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eprodisate (NC-503): A Technical Chronicle of its Discovery and Clinical Development in AA Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and clinical evaluation of eprodisate (NC-503), a pioneering compound investigated for the treatment of Amyloid A (AA) amyloidosis. This document details the scientific rationale behind its development, its mechanism of action, and a comprehensive summary of its preclinical and clinical trial data.

Executive Summary

Eprodisate (1,3-propanedisulfonic acid disodium salt), also known as NC-503, emerged from a rational drug design program aimed at inhibiting the formation of amyloid fibrils, a pathological hallmark of AA amyloidosis. Developed by Neurochem Inc. (later Bellus Health), eprodisate is a small-molecule anionic sulfonate designed to mimic heparan sulfate, thereby competitively inhibiting the interaction between serum amyloid A (SAA) and glycosaminoglycans (GAGs), a critical step in amyloid fibril formation and stabilization.[1][2] While showing initial promise in a pivotal Phase II/III clinical trial by slowing renal function decline, a subsequent confirmatory Phase III study did not meet its primary endpoint, ultimately halting its development path.[3] This guide synthesizes the available technical data from its discovery through its clinical evaluation.

Discovery and Preclinical Development

The development of eprodisate was predicated on the understanding that sulfated GAGs, such as heparan sulfate, are invariably found associated with amyloid deposits and are crucial for the polymerization of amyloid fibrils.[1] The hypothesis was that a compound capable of competitively binding to the GAG-binding sites on the SAA protein could disrupt this interaction and prevent the formation of stable amyloid deposits.

Preclinical Evaluation

Preclinical studies were instrumental in validating this hypothesis. In a well-established murine model of AA amyloidosis, small-molecule anionic sulfonates, including eprodisate, demonstrated a significant, dose-dependent reduction in splenic AA amyloid progression.[1] These compounds were shown to work by disrupting the heparan sulfate-β-peptide fibril aggregate.[1] Of the four compounds that showed significant efficacy in animal models, eprodisate was selected for advancement into human clinical trials.[1]

Experimental Protocol: Murine Model of AA Amyloidosis

While specific detailed protocols from the original preclinical studies are not extensively published, a general methodology for inducing AA amyloidosis in mice for therapeutic evaluation is as follows:

-

Induction of Inflammation: Mice are typically administered an inflammatory stimulus, such as silver nitrate or complete Freund's adjuvant, to induce a chronic inflammatory state. This leads to a sustained elevation of the acute-phase reactant Serum Amyloid A (SAA).

-

Amyloid Induction: Following the inflammatory stimulus, mice are co-administered an amyloid-enhancing factor (AEF), which is a crude extract from the spleens of amyloid-laden mice, to accelerate and synchronize amyloid deposition.

-

Treatment Administration: Eprodisate or a placebo is administered to the mice, often orally, throughout the induction period.

Mechanism of Action

Eprodisate is a sulfonated molecule that is structurally similar to heparan sulfate.[1][4] Its proposed mechanism of action is to competitively bind to the GAG-binding sites on SAA proteins.[1][4] This binding prevents the interaction of SAA with endogenous heparan sulfate, thereby inhibiting the polymerization of SAA fragments into insoluble amyloid fibrils and their subsequent deposition in tissues.[1][4]

Clinical Development

The clinical development of eprodisate included Phase I studies in healthy volunteers and pivotal Phase II/III trials in patients with AA amyloidosis.

Pharmacokinetics and Safety (Phase I)

Pharmacokinetic analyses from Phase I studies in healthy volunteers revealed high inter-individual variability in plasma concentrations following oral administration of doses ranging from 100-2400 mg.[1] Maximum plasma concentrations were typically reached within 15-60 minutes of dosing.[1] A multiple rising oral dose study estimated a plasma half-life of approximately 10-20 hours.[1] Preclinical studies indicated that eprodisate has good oral bioavailability and is not protein-bound.[1] The compound is primarily excreted by the kidneys, and plasma concentrations are elevated in individuals with renal impairment, necessitating dose adjustments.[1]

Phase II/III Clinical Trial (EFAAT - NCT00035334)

A pivotal multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of eprodisate in patients with AA amyloidosis and renal involvement.[5]

Experimental Protocol: EFAAT (NCT00035334) Trial

-

Patient Population: 183 patients with biopsy-proven AA amyloidosis and renal involvement were enrolled from 27 centers.[5] Renal involvement was defined as proteinuria of >1 g/day or a creatinine clearance of <60 mL/minute.[1] Key exclusion criteria included a creatinine clearance of <20 mL/minute, renal disease attributable to causes other than AA amyloidosis, significant liver dysfunction, and diabetes.[1]

-

Randomization and Blinding: Patients were randomly assigned to receive either eprodisate or a matching placebo for 24 months.[5]

-

Dosing Regimen: The study drug was administered orally twice daily, at least one hour before or two hours after a meal.[6] The initial dose was adjusted based on the patient's baseline creatinine clearance:[1][6]

-

>80 mL/min: 2400 mg/day in two divided doses.

-

30-80 mL/min: 1600 mg/day in two divided doses.

-

<30 mL/min: 800 mg/day in two divided doses. Doses were reduced during the study if creatinine clearance declined.[1]

-

-

Primary Composite Endpoint: The primary endpoint was a composite of worsening renal function or death. Worsening renal function was defined as any of the following:[5]

-

Doubling of serum creatinine.

-

50% reduction in creatinine clearance from baseline.

-

Progression to end-stage renal disease (ESRD).

-

-

Follow-up: Patients were followed every four months for a total of two years.[1]

References

- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eprodisate in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. researchgate.net [researchgate.net]

- 5. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Linchpin of Inhibition: Unraveling the Critical Role of Sulfonation in Eprodisate's Anti-Amyloid Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary (AA) amyloidosis is a life-threatening condition characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, often leading to severe renal dysfunction. Eprodisate (1,3-propanedisulfonate) emerged as a promising therapeutic agent by targeting the fundamental process of amyloid fibril formation. This technical guide delves into the core mechanism of eprodisate's inhibitory activity, with a specific focus on the indispensable role of its sulfonate groups. By acting as a molecular mimic of endogenous heparan sulfate, eprodisate competitively inhibits the crucial interaction between SAA and glycosaminoglycans (GAGs), a pivotal step in the amyloidogenic cascade. This document provides a comprehensive overview of the mechanism of action, the structure-activity relationship centered on sulfonation, and detailed experimental protocols for key assays used to evaluate such inhibitors, offering valuable insights for researchers in the field of amyloidosis and drug development.

Introduction: The Pathogenesis of AA Amyloidosis

AA amyloidosis is a systemic disorder that arises as a complication of chronic inflammatory diseases, such as rheumatoid arthritis, or chronic infections.[1][2] In these conditions, the sustained overproduction of the acute-phase reactant SAA leads to its aggregation and deposition as insoluble amyloid fibrils in various organs, most commonly the kidneys.[1][2]

A critical step in the pathogenesis of AA amyloidosis is the interaction of SAA with glycosaminoglycans (GAGs), particularly heparan sulfate. These complex polysaccharides, present on cell surfaces and in the extracellular matrix, are believed to act as scaffolds, inducing a conformational change in SAA that promotes its aggregation into β-sheet rich amyloid fibrils.[1][2] This interaction stabilizes the amyloid deposits, contributing to their resistance to degradation and subsequent organ damage. Therefore, disrupting the SAA-GAG interaction presents a compelling therapeutic strategy.

Eprodisate: A Glycosaminoglycan Mimetic

Eprodisate is a small, sulfonated molecule designed to interfere with the SAA-GAG interaction.[1][2] Its chemical structure, 1,3-propanedisulfonate, is key to its mechanism of action.

The Central Role of Sulfonation: Molecular Mimicry

The inhibitory activity of eprodisate is fundamentally dependent on its sulfonate groups. Heparan sulfate and other GAGs are characterized by the presence of negatively charged sulfate and carboxyl groups. These anionic moieties are crucial for their interaction with positively charged domains on SAA.

Eprodisate, with its two terminal sulfonate groups, acts as a structural mimic of the sulfated sugar residues of heparan sulfate.[1][2] This molecular mimicry allows eprodisate to competitively bind to the GAG-binding sites on SAA molecules.[1][2] By occupying these sites, eprodisate effectively prevents the binding of endogenous GAGs, thereby inhibiting the initiation and polymerization of amyloid fibrils. The electrostatic interactions between the negatively charged sulfonate groups of eprodisate and positively charged amino acid residues on SAA are the primary driving force for this competitive inhibition.

The diagram below illustrates the pathological formation of amyloid fibrils and the inhibitory mechanism of eprodisate.

References

Eprodisate's Attenuation of Glycosaminoglycan-Protein Interactions in AA Amyloidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary (AA) amyloidosis is a severe complication of chronic inflammatory diseases, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein. A critical step in the pathogenesis of AA amyloidosis is the interaction between SAA and glycosaminoglycans (GAGs), particularly heparan sulfate, which promotes fibril polymerization and deposition in tissues. Eprodisate (1,3-propanedisulfonic acid) is a small molecule designed to competitively inhibit this interaction. This technical guide provides an in-depth analysis of eprodisate's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction: The Pathogenesis of AA Amyloidosis

Chronic inflammatory conditions lead to a sustained elevation of the acute-phase reactant SAA.[1][2][3] Under normal physiological conditions, SAA is associated with high-density lipoprotein (HDL) in the plasma.[4] However, in the context of AA amyloidosis, SAA dissociates from HDL, undergoes proteolytic cleavage, and aggregates into insoluble amyloid fibrils.[1][3] This process is significantly facilitated by the interaction of SAA with GAGs, which are complex linear polysaccharides found on cell surfaces and in the extracellular matrix.[1][2] GAGs, such as heparan sulfate, are believed to act as scaffolds, concentrating SAA molecules and promoting their conformational change into a β-sheet-rich structure, a hallmark of amyloid fibrils.[2]

Eprodisate: A Competitive Inhibitor of SAA-GAG Interaction

Eprodisate is a sulfonated small molecule with a structural resemblance to heparan sulfate.[1][2] This structural mimicry allows eprodisate to act as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules.[1][3] By occupying these sites, eprodisate prevents the interaction between SAA and endogenous GAGs, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1][2]

Chemical Structure of Eprodisate

-

IUPAC Name: 1,3-propanedisulfonic acid

-

Molecular Formula: C₃H₈O₆S₂

Quantitative Data on Eprodisate's Efficacy

The efficacy of eprodisate has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Data from Animal Models of AA Amyloidosis

| Parameter | Animal Model | Eprodisate Dose | Outcome | Reference |

| Amyloid Deposition | Mouse | Dose-dependent | Significantly reduced splenic AA amyloid progression | [2] |

| Toxicity | Mouse | 2 g/kg/day for 10 months | Well-tolerated with low toxicity potential, non-mutagenic | [1] |

Table 2: Clinical Trial Data for Eprodisate in Patients with AA Amyloidosis and Renal Involvement

| Parameter | Eprodisate Group | Placebo Group | p-value | Hazard Ratio (95% CI) | Reference |

| Worsening of Disease at 24 months | 27% (24/89 patients) | 40% (38/94 patients) | 0.06 | 0.58 (0.37 to 0.93) | [5] |

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | N/A | [5] |

| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 | [5] |

| Risk of Death | N/A | N/A | 0.94 | 0.95 | [5] |

Experimental Protocols

The investigation of eprodisate's effect on SAA-GAG interactions involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Formation

This assay is used to quantify the formation of amyloid fibrils in vitro by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant SAA protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of heparan sulfate in the same buffer.

-

Prepare a stock solution of eprodisate in the same buffer.

-

Prepare a Thioflavin T stock solution (e.g., 1 mM in water) and dilute to a working concentration (e.g., 25 µM) in buffer.[6]

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, set up the following reaction mixtures:

-

Control: SAA protein solution.

-

Positive Control (Fibril Formation): SAA protein solution with heparan sulfate.

-

Test Condition: SAA protein solution with heparan sulfate and varying concentrations of eprodisate.

-

-

Incubate the plate at 37°C with continuous shaking to promote fibril formation.[7]

-

-

Fluorescence Measurement:

-

At regular time intervals, measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[6]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation kinetics curves.

-

Determine the lag time and the maximum fluorescence intensity for each condition.

-

Calculate the IC₅₀ value for eprodisate's inhibition of fibril formation by plotting the percentage of inhibition against the log of eprodisate concentration.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Protocol:

-

Immobilization of Ligand:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of SAA protein over the activated surface to covalently immobilize it via amine coupling.

-

Deactivate any remaining active sites with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a solution of heparan sulfate (analyte) at various concentrations over the immobilized SAA surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

-

To assess competitive binding, pre-incubate heparan sulfate with varying concentrations of eprodisate before injecting it over the SAA surface.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Analyze the reduction in heparan sulfate binding in the presence of eprodisate to determine the inhibitory constant (Ki).

-

Transmission Electron Microscopy (TEM) for Visualization of Fibril Morphology

TEM is used to directly visualize the morphology of amyloid fibrils and to observe the effect of inhibitors on fibril formation.

Protocol:

-

Sample Preparation:

-

Prepare amyloid fibrils in vitro as described in the ThT assay protocol (with and without eprodisate).

-

Apply a small aliquot of the sample solution to a carbon-coated copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick off the excess sample and wash the grid with distilled water.

-

-

Negative Staining:

-

Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid.

-

Wick off the excess stain after a short incubation period.

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope at an appropriate magnification.

-

Capture images of the amyloid fibrils (or lack thereof in the presence of eprodisate).

-

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular events in AA amyloidosis and the mechanism of action of eprodisate.

Diagram 1: Pathogenesis of AA Amyloidosis

Caption: Pathogenesis of AA Amyloidosis.

Diagram 2: Eprodisate's Mechanism of Action```dot

Caption: Eprodisate Evaluation Workflow.

Conclusion

Eprodisate represents a targeted therapeutic approach for AA amyloidosis by directly interfering with the pathogenic interaction between SAA and GAGs. The data from preclinical and clinical studies demonstrate its potential to slow the progression of renal disease associated with this condition. The experimental protocols and molecular pathway diagrams provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of amyloidosis and drug development. Further research into the precise molecular interactions and the development of more potent inhibitors remains a promising avenue for improving patient outcomes in AA amyloidosis.

References

- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Cryo-EM structure of ex vivo fibrils associated with extreme AA amyloidosis prevalence in a cat shelter. [boris-portal.unibe.ch]

Preclinical Toxicology of Eprodisate Disodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate disodium (1,3-propanedisulfonic acid disodium salt), also known as NC-503 and marketed at one time under the name Kiacta®, is a small molecule designed to inhibit the polymerization of amyloid fibrils. Its primary therapeutic target has been Amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases. This technical guide provides a summary of the available information on the preclinical toxicology of eprodisate disodium, intended to inform researchers, scientists, and drug development professionals.

It is important to note that while eprodisate disodium underwent preclinical and clinical development, detailed quantitative data and specific experimental protocols from its preclinical toxicology program are not extensively available in the public domain. Much of this information is proprietary and typically found in confidential regulatory submissions. Therefore, this guide summarizes the publicly accessible information and provides a general overview of the types of studies that would have been conducted based on standard drug development practices.

Mechanism of Action and Rationale for Preclinical Safety Assessment

Eprodisate is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic. It competitively binds to the GAG-binding sites on serum amyloid A (SAA) protein, thereby inhibiting the interaction between SAA and endogenous GAGs like heparan sulfate. This interaction is a critical step in the polymerization of SAA into amyloid fibrils. By disrupting this process, eprodisate aims to prevent the deposition of amyloid fibrils in organs, particularly the kidneys.

The preclinical safety assessment of eprodisate disodium was designed to characterize its potential adverse effects before and during clinical trials. This program would have included a battery of in vitro and in vivo studies to evaluate acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Summary of Preclinical Toxicology Findings

Based on available literature, preclinical studies of eprodisate disodium have suggested a favorable safety profile. Animal studies have indicated that the drug is well-tolerated even at high doses administered over extended periods.

General Toxicology

Long-term animal studies have been conducted to assess the safety of eprodisate disodium. One notable study involved the administration of a high daily dose of 2 g/kg/day for a duration of 10 months. The results from this study indicated that eprodisate disodium has a low potential for toxicity and was well-tolerated by the animals[1]. However, specific details regarding the animal species, observed clinical signs, and histopathological findings are not publicly available.

Table 1: Summary of Available Preclinical General Toxicology Data for Eprodisate Disodium

| Study Type | Species | Dose | Duration | Key Findings | Reference |

| Chronic Toxicity | Not Specified | 2 g/kg/day | 10 months | Well-tolerated, low toxicity potential | [1] |

Genotoxicity

Eprodisate disodium has been reported to be non-mutagenic[1]. A standard battery of genotoxicity tests would have been performed to assess its potential to cause genetic mutations or chromosomal damage.

Table 2: Standard Genotoxicity Assay Battery (Presumed for Eprodisate Disodium)

| Assay Type | Purpose | Typical Methodology |

| Bacterial Reverse Mutation Assay (Ames Test) | To detect point mutations (gene mutations). | Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to the test substance with and without metabolic activation. The frequency of reversion to a non-mutant state is measured. |

| In Vitro Mammalian Cell Cytogenetic Assay | To detect chromosomal damage (clastogenicity). | Cultured mammalian cells (e.g., Chinese Hamster Ovary cells, human peripheral blood lymphocytes) are exposed to the test substance. Chromosomal aberrations are then assessed by microscopic examination. |

| In Vivo Micronucleus Test | To detect chromosomal damage in a whole animal system. | The test substance is administered to rodents (typically mice or rats). Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in erythrocytes, which are indicative of chromosomal damage. |

Carcinogenicity

Long-term carcinogenicity studies in animals are a standard component of the preclinical safety evaluation for drugs intended for chronic use. While specific results for eprodisate disodium are not publicly available, the lack of genotoxicity would generally suggest a lower concern for carcinogenic potential.

Reproductive and Developmental Toxicology

For a drug that could potentially be used in women of childbearing potential, a comprehensive assessment of reproductive and developmental toxicity is required. These studies evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development. No specific data on the reproductive and developmental toxicology of eprodisate disodium are available in the public literature.

Visualizing Preclinical Safety Assessment Workflows

The following diagrams illustrate the typical workflows for key preclinical toxicology assessments.

Conclusion

The publicly available information on the preclinical toxicology of eprodisate disodium suggests that it was well-tolerated in animal models and demonstrated a lack of mutagenic potential. These findings would have supported its progression into clinical development. However, for a comprehensive understanding of its safety profile, access to the full, detailed data from the complete battery of preclinical toxicology studies would be necessary. This guide provides an overview based on the limited public information and general principles of preclinical drug safety assessment. Researchers and drug development professionals should be aware of these limitations when evaluating the preclinical safety of eprodisate disodium.

References

Methodological & Application

Application Note: Determination of Eprodisate Concentration by HPLC-UV

Introduction

Eprodisate is a sulfonated molecule that has been investigated for its potential to inhibit the polymerization of amyloid fibrils, a key pathological process in AA amyloidosis.[1][2] Accurate and reliable quantification of eprodisate in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of eprodisate concentration.

Principle

This method utilizes reversed-phase HPLC to separate eprodisate from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. Eprodisate is detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

-

-

Reagents:

-

Eprodisate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water

-

Experimental Protocol

1. Preparation of Mobile Phase

-

Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water.

-

Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

-

The mobile phase consists of a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).

-

Degas the mobile phase before use.

2. Preparation of Standard Solutions

-

Prepare a stock solution of eprodisate (100 µg/mL) by accurately weighing and dissolving the reference standard in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Preparation

-

For Bulk Drug/Pharmaceutical Formulation:

-

Accurately weigh a portion of the sample equivalent to 10 mg of eprodisate.

-

Dissolve the sample in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

For Biological Matrices (e.g., Plasma):

-

To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

4. Chromatographic Conditions

-

Column: C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 235 nm

-

Column Temperature: Ambient

5. Data Analysis

-

Integrate the peak area of eprodisate in the chromatograms.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of eprodisate in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for the HPLC-UV Method for Eprodisate

| Parameter | Result |

| Retention Time (min) | ~ 4.5 |

| Linearity Range (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 |

| Precision (%RSD) | < 2.0 |

| Accuracy (% Recovery) | 98 - 102 |

| Robustness | Robust |

Visualizations

References

Application Notes and Protocols for Eprodisate Disodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Eprodisate Disodium stock solutions for use in cell culture experiments. Eprodisate Disodium is a small molecule inhibitor of amyloid A (AA) fibrillogenesis, making it a valuable tool for research into diseases such as AA amyloidosis.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of Eprodisate Disodium is crucial for accurate and reproducible experimental results. The table below summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 248.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in Water | 50 mg/mL (201.46 mM) | [1] |

| Solubility in DMSO | Insoluble | |

| Solubility in Ethanol | Insoluble |

Experimental Protocols

Preparation of a 100 mM Eprodisate Disodium Stock Solution

This protocol describes the preparation of a 100 mM sterile stock solution of Eprodisate Disodium in cell culture grade water.

Materials:

-

Eprodisate Disodium powder

-

Sterile, cell culture grade water (e.g., nuclease-free, endotoxin-free)[2][3][4][5][6]

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, nuclease-free microcentrifuge tubes for aliquoting

Procedure:

-

Calculate the required mass of Eprodisate Disodium:

-

To prepare 10 mL of a 100 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 248.19 g/mol = 0.24819 g

-

Therefore, weigh out approximately 248.2 mg of Eprodisate Disodium powder.

-

-

-

Dissolution:

-

Aseptically transfer the weighed Eprodisate Disodium powder into a sterile conical tube.

-

Add a portion of the sterile, cell culture grade water to the tube (e.g., 8 mL).

-

Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Volume Adjustment:

-

Once fully dissolved, add sterile, cell culture grade water to bring the final volume to 10 mL.

-

Mix the solution gently but thoroughly by inverting the tube several times.

-

-

Sterilization:

-

Draw the Eprodisate Disodium solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile conical tube. This is a critical step to ensure the sterility of the stock solution for cell culture use.[1]

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Working Concentrations for Cell Culture

The optimal working concentration of Eprodisate Disodium will vary depending on the cell type and the specific experimental design. Based on in vitro fibrillogenesis assays, which provide a relevant starting point for cell-based experiments, a typical concentration range to explore would be between 10 µM and 100 µM . It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Diagrams

Caption: Workflow for preparing sterile eprodisate disodium stock solution.

Caption: Eprodisate disodium's proposed mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. USP Cell Culture Grade Water | RNase-Free, DNase-Free Molecular Biology Grade Water | Corning [corning.com]

- 3. Cell Culture Grade Life Science Water | Fisher Scientific [fishersci.com]

- 4. Cell Culture Grade Life Science Water | Thermo Fisher Scientific [thermofisher.com]

- 5. Molecular Grade Water | Proteomic Grade Water for Sale [gbiosciences.com]

- 6. animal.ivfstore.com [animal.ivfstore.com]

Application Notes and Protocols for Eprodisate Administration in Experimental Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of eprodisate (also known as NC-503, Kiacta®, or Fibrillex™) in experimental animal models of amyloid A (AA) amyloidosis. The protocols outlined below are based on findings from preclinical studies and are intended to guide researchers in designing and conducting their own investigations into the efficacy and pharmacokinetics of this compound.

Introduction

Eprodisate is a sulfonated small molecule designed to interfere with the interaction between serum amyloid A (SAA) protein and glycosaminoglycans (GAGs). This interaction is a critical step in the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1] By competitively binding to the GAG-binding sites on SAA, eprodisate inhibits fibril formation and can slow the progression of AA amyloidosis, particularly the associated renal disease.[1] Preclinical studies in animal models were instrumental in demonstrating the potential of eprodisate before it was advanced to human clinical trials.[2]

Mechanism of Action

The primary mechanism of action of eprodisate is the disruption of the GAG-amyloid fibril complex. This prevents the formation of new amyloid deposits. It is important to note that eprodisate does not appear to affect existing amyloid deposits, but rather halts the progression of amyloid deposition.

SAA [label="Serum Amyloid A (SAA)\nProtein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAGs [label="Glycosaminoglycans\n(GAGs)", fillcolor="#FBBC05", fontcolor="#202124"]; AmyloidFibrils [label="Amyloid Fibril\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deposition [label="Tissue Amyloid\nDeposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eprodisate [label="Eprodisate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

SAA -> AmyloidFibrils [label=" interacts with"]; GAGs -> AmyloidFibrils [label=" promotes"]; AmyloidFibrils -> Deposition;

Eprodisate -> SAA [label="Competitively binds to\nGAG binding sites", dir=back, color="#34A853", fontcolor="#202124"]; Eprodisate -> GAGs [label="Inhibits interaction", dir=back, color="#34A853", fontcolor="#202124"]; AmyloidFibrils -> Deposition [color="#202124"]; }

Figure 1: Eprodisate's mechanism of action.

Data from Preclinical Animal Studies

Preclinical evaluations of eprodisate in mouse models of AA amyloidosis demonstrated its efficacy in a dose-dependent manner.[2] These studies were crucial for establishing proof-of-concept and determining initial dosage considerations for further studies.

Efficacy Data

While specific quantitative data from early preclinical studies is not extensively detailed in more recent review articles, reports from Neurochem Inc. indicated that eprodisate significantly reduced murine splenic AA amyloid progression.[2] Animal studies also showed that a high daily dose of 2 gm/kg/day over a 10-month period was well-tolerated with low toxicity.[2]

| Animal Model | Key Findings | Reference |

| Mouse Model of AA Amyloidosis | Significantly reduced splenic AA amyloid progression in a dose-dependent manner. | [2] |

| Obese Diabetic Rats | Showed protective effects on kidney function and positive impacts on metabolic changes, including decreased triglycerides, cholesterol, and glycemia, and increased insulin plasma levels. | [3] |

Pharmacokinetic Data

Preclinical pharmacokinetic studies revealed that eprodisate has good oral bioavailability and is not protein-bound.[2]

| Parameter | Observation in Animal Models | Reference |

| Bioavailability | Good oral bioavailability. | [2] |

| Protein Binding | Not protein-bound. | [2] |

| Excretion | Primarily excreted by the kidneys. | [2] |

| Toxicity | Well-tolerated at high daily doses (2 gm/kg/day) over 10 months with low toxicity potential and was found to be non-mutagenic. | [2] |

Experimental Protocols

The following are generalized protocols for the induction of AA amyloidosis in mice and the subsequent administration and evaluation of eprodisate. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: Induction of AA Amyloidosis in Mice

This protocol describes a common method for inducing AA amyloidosis using casein.

Materials:

-

Casein (e.g., sodium caseinate)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles (e.g., 25-27 gauge)

-

Appropriate mouse strain (e.g., CBA/J or other susceptible strains)

Procedure:

-

Preparation of Casein Solution: Prepare a 5-10% (w/v) solution of sodium caseinate in sterile saline. Heat and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature before injection.

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.

-

Induction: Administer daily subcutaneous injections of the casein solution for a period of 2-4 weeks, or until signs of amyloidosis are expected. The exact duration may vary depending on the mouse strain and specific research question.

-

Monitoring: Monitor the animals regularly for signs of distress, weight loss, and the development of proteinuria, which can be an early indicator of renal amyloidosis.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepCasein [label="Prepare Casein\nSolution (5-10%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimate [label="Acclimate Mice\n(≥ 1 week)", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Daily Subcutaneous\nCasein Injections\n(2-4 weeks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Animals\n(Weight, Proteinuria)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Acclimate; Acclimate -> PrepCasein; PrepCasein -> Inject; Inject -> Monitor; Monitor -> Inject [label="Continue\ninjections"]; Monitor -> Endpoint; }

Figure 2: Workflow for casein-induced amyloidosis.

Protocol 2: Administration of Eprodisate

This protocol outlines the oral administration of eprodisate to mice with induced amyloidosis.

Materials:

-

Eprodisate (NC-503)

-

Vehicle (e.g., sterile water or saline)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of Dosing Solution: Dissolve eprodisate in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

-

Dosing: Administer eprodisate orally via gavage once or twice daily. The typical dose range to explore can be based on the high dose of 2 gm/kg/day mentioned in long-term safety studies, with lower doses included to establish a dose-response relationship.

-

Control Group: A control group receiving only the vehicle should be included in the experimental design.

-

Treatment Duration: The treatment period can range from several weeks to months, depending on the study's objectives.

Protocol 3: Assessment of Eprodisate Efficacy

This protocol provides methods for quantifying the extent of amyloid deposition to evaluate the efficacy of eprodisate treatment.

Materials:

-

Congo Red stain

-

Thioflavin S stain

-

Microscope with polarizing filters (for Congo Red) or fluorescence capabilities (for Thioflavin S)

-

Image analysis software

Procedure:

-

Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals and collect relevant organs (e.g., spleen, liver, kidneys). Fix the tissues in formalin and embed in paraffin. Section the tissues for histological analysis.

-

Staining:

-

Congo Red Staining: Stain tissue sections with Congo Red and view under polarized light. Amyloid deposits will exhibit apple-green birefringence.

-

Thioflavin S Staining: Stain tissue sections with Thioflavin S and visualize using a fluorescence microscope. Amyloid deposits will fluoresce brightly.

-

-

Quantification of Amyloid Load:

-

Capture images of the stained tissue sections.

-

Use image analysis software to quantify the area of amyloid deposition relative to the total tissue area.

-

Compare the amyloid load in the eprodisate-treated group to the vehicle-treated control group.

-

Start [label="Start: End of\nTreatment Period", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanize [label="Euthanize Animals\n& Collect Organs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixEmbed [label="Fix, Embed,\n& Section Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain Sections\n(Congo Red or Thioflavin S)", fillcolor="#FBBC05", fontcolor="#202124"]; Image [label="Image Acquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Amyloid Load\n(Image Analysis Software)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Compare Treated vs.\nControl Groups", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Euthanize; Euthanize -> FixEmbed; FixEmbed -> Stain; Stain -> Image; Image -> Quantify; Quantify -> Analyze; Analyze -> End; }

Figure 3: Workflow for assessing eprodisate efficacy.

Conclusion

The administration of eprodisate in experimental animal models of AA amyloidosis provides a valuable platform for investigating the compound's therapeutic potential and mechanism of action. The protocols described in these application notes offer a foundation for conducting such studies. Researchers are encouraged to consult the primary literature and adapt these methods to their specific research aims. Further studies to generate more detailed quantitative data on the dose-response relationship and pharmacokinetic profile of eprodisate in various animal models would be beneficial to the field.

References

Application Notes and Protocols for Congo Red Staining of Tissues Treated with Eprodisate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloidosis is a group of diseases characterized by the extracellular deposition of insoluble amyloid fibrils, leading to organ dysfunction.[1][2][3] The standard method for identifying amyloid deposits in tissue sections is Congo red staining, which, when viewed under polarized light, imparts a characteristic apple-green birefringence to the amyloid fibrils.[4][5] Eprodisate is a therapeutic agent that has been investigated for the treatment of AA amyloidosis.[1][2][3] It is a sulfonated molecule that competitively binds to glycosaminoglycan (GAG) binding sites on serum amyloid A (SAA), an acute-phase reactant protein, thereby inhibiting the polymerization of amyloid fibrils and their deposition in tissues.[1][2][3][6][7]

These application notes provide a detailed protocol for Congo red staining of tissues, with special considerations for tissues from subjects treated with eprodisate. The potential influence of eprodisate on the staining characteristics of amyloid deposits is also discussed.

Principle of the Method

Congo red is a direct dye that binds to the β-sheet secondary structure of amyloid fibrils.[8][9] The linear configuration of the dye molecules aligns with the amyloid fibrils, and this ordered arrangement of dye molecules is responsible for the characteristic apple-green birefringence observed under polarized light, which is considered the most specific method for amyloid detection.[5][10] The staining procedure involves the application of an alkaline Congo red solution to tissue sections, followed by differentiation and counterstaining.

Mechanism of Action of Eprodisate and Its Potential Impact on Staining

Eprodisate is designed to interfere with the formation of new amyloid deposits.[1][6] By binding to the GAG-binding sites on SAA, it inhibits the polymerization of SAA fragments into amyloid fibrils.[2][3][7] This action may lead to a reduction in the overall amyloid burden in treated individuals over time. Theoretically, this could result in less intense or more diffuse Congo red staining in tissues from eprodisate-treated subjects compared to untreated controls with a similar disease stage. It is also possible that the drug's interaction with nascent fibrils could alter their structure, though there is no direct evidence to suggest this would prevent Congo red binding. Therefore, meticulous technique and the use of appropriate controls are paramount when evaluating tissues from subjects treated with eprodisate.

Experimental Protocol: Congo Red Staining

This protocol is applicable to both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections.

Materials and Reagents

-

Paraffin wax

-

Microtome

-

Glass slides

-

Coplin jars or staining dishes

-

Microscope (bright-field and polarizing) [5]

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%, 50%)

-

Distilled or deionized water

-

Congo Red Solution:

-

Congo Red powder: 0.5 g

-

Ethanol (100%): 50 ml

-

Distilled water: 50 ml

-

A few drops of sodium hydroxide (to make the solution alkaline)

-

-

Alkaline Alcohol Solution for Differentiation:

-

Ethanol (80%): 100 ml

-

Potassium hydroxide: 0.2 g[4]

-

-

Hematoxylin (Mayer's or Harris') for counterstaining [4][12]

-

Bluing Reagent (e.g., Scott's tap water substitute or ammonia water) [11][12]

-

Mounting medium (resinous) [4]

Staining Procedure

For Formalin-Fixed, Paraffin-Embedded (FFPE) Sections:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse in 100% ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% ethanol: 1 change, 3 minutes.

-

Immerse in 80% ethanol: 1 change, 3 minutes.

-

Immerse in 70% ethanol: 1 change, 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Counterstaining:

-

Congo Red Staining:

-

Differentiation:

-

Differentiate in the alkaline alcohol solution for 5-30 seconds.[4] This step is critical for removing background staining.

-

-

Dehydration and Mounting:

-

Rinse well in tap water.

-

Dehydrate through graded alcohols (95% and 100% ethanol).

-

Clear in xylene.

-

Mount with a resinous mounting medium.[4]

-

For Frozen Sections:

-

Fixation:

-

Sections can be fixed in cold acetone or ethanol for 10 minutes, or used unfixed.[14]

-

-

Staining:

-

Follow steps 2-5 of the FFPE protocol.

-

Quality Control

-

Positive Control: A known amyloid-positive tissue section should be included with each staining run to ensure proper reagent performance.[11][14]

-

Negative Control: A tissue section known to be negative for amyloid should also be included.

Interpretation of Results

-

Bright-field microscopy: Amyloid deposits will appear pink to red. Nuclei will be blue.[11][14]

-

Polarizing microscopy: Amyloid deposits will exhibit a characteristic apple-green birefringence. This is the definitive diagnostic criterion.[4]

Considerations for Tissues Treated with Eprodisate

-

Quantitative Analysis: When quantifying amyloid burden in tissues from eprodisate-treated subjects, it is crucial to compare with age- and disease-matched untreated controls. Image analysis software can be used for objective quantification of the stained area.[8][9]

-

Staining Intensity: Be aware that the staining intensity may be reduced in treated tissues due to the drug's mechanism of inhibiting new fibril formation.

-

Positive Controls: The use of positive controls from untreated subjects with confirmed amyloidosis is essential to validate the staining run, especially if the staining in the test tissues is faint or absent.

Data Presentation

| Parameter | Specification | Purpose |

| Tissue Section Thickness | 5-10 µm[11][15] | Thicker sections may enhance the detection of small amyloid deposits. |

| Fixation | 10% Neutral Buffered Formalin[11] | Standard fixative for preserving tissue morphology. |

| Congo Red Staining Time | 20-60 minutes[11][12] | Ensures adequate binding of the dye to amyloid fibrils. |

| Differentiation Time | 5-30 seconds[4] | Critical for reducing background and enhancing specificity. |

| Microscopy | Bright-field and Polarizing | Bright-field for initial visualization, polarizing for definitive identification. |

Visualizations

References

- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stainsfile.com [stainsfile.com]

- 5. Improving sensitivity of amyloid detection by Congo red stain by using polarizing microscope and avoiding pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. bohrium.com [bohrium.com]

- 9. Quantification of cerebral amyloid angiopathy and parenchymal amyloid plaques with Congo red histochemical stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 12. biosystems.ch [biosystems.ch]

- 13. webpath.med.utah.edu [webpath.med.utah.edu]

- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 15. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

Application Notes and Protocols: Utilizing the Thioflavin T Assay to Evaluate Eprodisate's Impact on Amyloid Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid aggregation is a pathological hallmark of numerous debilitating diseases, including Alzheimer's disease and various forms of systemic amyloidosis. The Thioflavin T (ThT) assay is a widely adopted, fluorescence-based method for real-time monitoring of amyloid fibril formation in vitro.[1][2] Thioflavin T is a benzothiazole dye that exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.[1][3] This property allows for the quantitative assessment of amyloid aggregation kinetics and the evaluation of potential therapeutic inhibitors.

Eprodisate (Kiacta™) is a small, sulfonated molecule designed to inhibit amyloid fibril formation.[4] Its mechanism of action involves interfering with the interaction between amyloidogenic precursor proteins and glycosaminoglycans (GAGs), such as heparan sulfate.[4] GAGs are known to play a crucial role in the nucleation and stabilization of amyloid fibrils. By competitively binding to the GAG-binding sites on amyloid precursor proteins, eprodisate effectively disrupts a key step in the amyloidogenic cascade.[4] These application notes provide a detailed protocol for utilizing the Thioflavin T assay to measure the inhibitory effect of eprodisate on amyloid aggregation.

Data Presentation

The following table summarizes illustrative quantitative data from a Thioflavin T assay measuring the dose-dependent effect of eprodisate on the aggregation of an amyloidogenic protein (e.g., Amyloid A precursor). This data is representative of expected results and serves to demonstrate the utility of the assay in characterizing inhibitor potency.

| Eprodisate Concentration (µM) | Average ThT Fluorescence (Arbitrary Units) | Standard Deviation | % Inhibition |

| 0 (Control) | 1500 | 75 | 0% |

| 1 | 1275 | 60 | 15% |

| 5 | 900 | 45 | 40% |

| 10 | 600 | 30 | 60% |

| 25 | 375 | 20 | 75% |

| 50 | 225 | 15 | 85% |

| 100 | 150 | 10 | 90% |

Experimental Protocols

Protocol: Thioflavin T Assay for Screening Eprodisate's Inhibition of Amyloid Aggregation

This protocol outlines the steps for a 96-well plate-based Thioflavin T assay to determine the inhibitory effect of eprodisate on amyloid fibril formation.

Materials:

-

Amyloidogenic protein stock solution (e.g., recombinant Serum Amyloid A, Amyloid-beta 1-42)

-

Eprodisate stock solution

-

Thioflavin T (ThT) stock solution (1 mM in ddH₂O, filtered through a 0.22 µm filter)

-

Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Plate shaker/incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh working solution of Thioflavin T by diluting the stock solution in assay buffer to a final concentration of 25 µM.

-

Prepare serial dilutions of eprodisate in assay buffer to achieve a range of desired final concentrations.

-

Prepare the amyloidogenic protein solution in assay buffer at a concentration that promotes aggregation within a reasonable timeframe. The optimal concentration should be determined empirically but is often in the low micromolar range.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in the specified order:

-

Assay Buffer

-

Eprodisate solution at various concentrations (or vehicle control)

-

Thioflavin T working solution

-

Amyloidogenic protein solution to initiate the aggregation

-

-

Include control wells:

-

Negative Control: Assay buffer, ThT, and vehicle (no amyloid protein).

-

Positive Control: Assay buffer, ThT, amyloid protein, and vehicle (no eprodisate).

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence plate reader equipped with shaking and temperature control (typically 37°C).

-

Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation curve in the positive control (typically 24-72 hours). Ensure shaking between reads to promote aggregation.

-

Set the excitation and emission wavelengths appropriately for ThT (e.g., Ex: 450 nm, Em: 485 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from all experimental wells.

-

Plot the fluorescence intensity as a function of time for each eprodisate concentration.

-

Determine the percentage of inhibition by comparing the final fluorescence plateau of the eprodisate-treated wells to the positive control. The following formula can be used: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100

-

Plot the % inhibition as a function of eprodisate concentration to determine the IC₅₀ value (the concentration at which 50% of aggregation is inhibited).

-

Visualizations

Caption: Experimental workflow for the Thioflavin T assay to assess eprodisate's effect.

Caption: Eprodisate's mechanism of action in inhibiting amyloid fibril formation.

References

- 1. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 4. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Serum Amyloid A in Eprodisate-Treated Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Serum Amyloid A (SAA) in mouse models of Amyloid A (AA) amyloidosis treated with eprodisate. This document outlines the scientific background, detailed experimental protocols, and data interpretation relevant to preclinical studies of this therapeutic agent.

Introduction

Secondary (AA) amyloidosis is a severe complication arising from chronic inflammatory conditions, characterized by the extracellular deposition of amyloid fibrils derived from Serum Amyloid A (SAA), an acute-phase reactant protein.[1][2] Eprodisate is a sulfonated molecule that competitively binds to the glycosaminoglycan-binding sites on SAA, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1][3] Monitoring SAA levels is crucial for assessing the inflammatory state of the animal model; however, it is important to note that eprodisate's mechanism of action does not involve altering the circulating concentration of SAA.[4][5] This protocol details the use of a sandwich ELISA to accurately measure SAA levels in serum samples from eprodisate-treated mice.

Data Presentation

Table 1: Hypothetical Serum Amyloid A (SAA) Levels in a Mouse Model of AA Amyloidosis Treated with Eprodisate

| Treatment Group | Number of Animals (n) | Mean SAA Concentration (µg/mL) ± SD | P-value vs. Disease Control |

| Healthy Control | 10 | 5.2 ± 1.5 | <0.001 |

| Disease Control (AA Amyloidosis) | 10 | 250.6 ± 45.3 | - |

| Eprodisate-Treated (50 mg/kg) | 10 | 245.8 ± 50.1 | >0.05 |